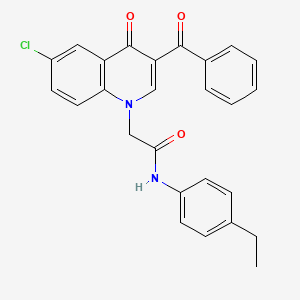

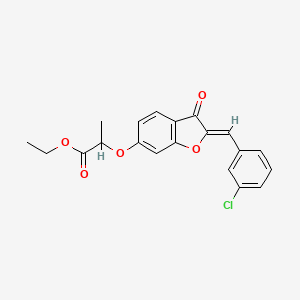

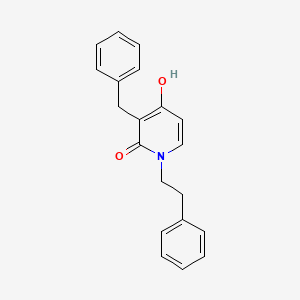

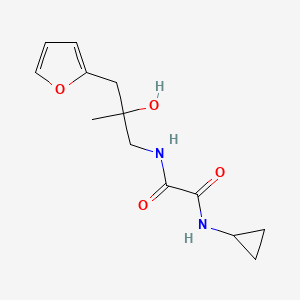

![molecular formula C21H20N4O3S B2386731 N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide CAS No. 714944-19-1](/img/structure/B2386731.png)

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For instance, they can be synthesized from aromatic diamines with many organic derivatives . The synthesis involves various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Molecular Structure Analysis

The molecular structure of “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is complex, with a quinoxaline core and various functional groups attached to it . The quinoxaline core is a bicyclic compound that consists of a benzene ring fused to a pyrazine ring .Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include diazotization reactions, nitration reactions, oxidation reactions, and substitutions reactions . They can also undergo reduction, condensation and cyclization reactions .Scientific Research Applications

- Researchers have explored Schiff bases as sensors for metal ions like Fe^3+ and Cu^2+. These sensors find applications in detecting and quantifying these metal ions in biological, environmental, and industrial contexts .

- Natural compounds, natural derivatives, and non-natural compounds containing imine or azomethine groups have been studied for their biological activities. Examples include antimalarial, antifungal, and antibacterial properties .

- The presence of a lone pair of electrons on the nitrogen atom of Schiff bases allows them to coordinate with metal ions, leading to the formation of stable complexes .

- These compounds contribute to improving the mechanical, thermal, and chemical properties of polymers .

Fluorescent Chemosensors

Biological Activities

Organic Metal Complexes

Polymer Stabilizers

Environmental Sensing

Future Directions

The future directions for “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their pharmacological activities and potential applications in the medicinal, pharmaceutical, and agriculture industry . This could pave the way for the development of new drugs and treatments .

Mechanism of Action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that mediates the cleavage of Notch proteins/receptors, which are necessary for cell survival and resistance to apoptosis .

Mode of Action

This compound, also known as a small-molecule inhibitor of ADAM17 , works by inhibiting the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which is often associated with resistance to anti-tumor drugs .

Biochemical Pathways

The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, the compound prevents the activation of the Notch pathway, which is known to induce resistance in cancer cells to anti-tumor drugs . The downstream effects of this inhibition include reduced cell survival and increased susceptibility to apoptosis .

Pharmacokinetics

The compound’s high inhibitory activity against adam17 suggests it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Notch protein cleavage and the prevention of Notch intracellular domain accumulation in cell nuclei . These effects lead to the repression of the Notch pathway, reducing cell survival and increasing susceptibility to apoptosis .

properties

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBKMFMZWDQXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2386651.png)

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386670.png)